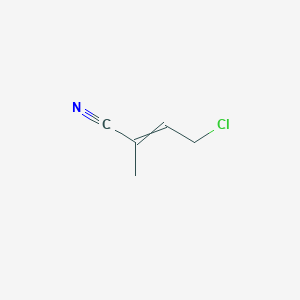

2-Cyano-4-chlorobut-2-ene

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H6ClN |

|---|---|

Molecular Weight |

115.56 g/mol |

IUPAC Name |

4-chloro-2-methylbut-2-enenitrile |

InChI |

InChI=1S/C5H6ClN/c1-5(4-7)2-3-6/h2H,3H2,1H3 |

InChI Key |

PBUZUSQUHSUTJE-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCCl)C#N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Cyano 4 Chlorobut 2 Ene and Analogues

Precursor Synthesis and Derivatization Strategies

The foundation for synthesizing complex molecules like 2-cyano-4-chlorobut-2-ene lies in the effective preparation of its precursors. This section details the methods for creating halogenated butenenitriles and functionalized butenes, which are essential building blocks.

Preparation of Halogenated Butenenitriles

Halogenated butenenitriles are critical intermediates in the synthesis of the target compound. Their preparation can be approached through several routes, often starting from readily available materials. One common method involves the hydrocyanation of halogenated butadienes. For instance, the reaction of 1,3-butadiene (B125203) with hydrogen cyanide can be adapted to chlorinated analogues to produce a mixture of pentenenitrile isomers, including halogenated varieties.

Another approach is the halogenation of pre-existing butenenitriles. This can be achieved through various halogenating agents and reaction conditions, allowing for the selective introduction of halogen atoms at specific positions on the butenenitrile backbone. For example, allylic halogenation can be used to introduce a chlorine atom at the 4-position of a but-2-enenitrile (B8813972) derivative.

Routes to Functionalized Butenes

The synthesis of functionalized butenes is another cornerstone of this field. These compounds can be prepared through various catalytic processes. For example, the dimerization of ethylene (B1197577) in the presence of a trialkylaluminum and an alkyl titanate catalyst can yield 1-butene, which can then be further functionalized. Additionally, the dimethyl ether-to-olefin (DTO) reaction over zeolite catalysts has been investigated for the selective synthesis of n-butenes, such as 1-butene, trans-2-butene, and cis-2-butene. mdpi.commdpi.com The choice of catalyst and reaction conditions, such as temperature, can significantly influence the yield and selectivity of the desired butene isomer. mdpi.com

Furthermore, functional groups can be introduced into the butene structure through various reactions. For instance, the allylation of aldehydes with reagents like 3-dichloroprop-1-ene can produce chlorohydrins, which are versatile intermediates for further transformations. acs.org

Carbon-Carbon Bond Formation Reactions

The construction of the carbon skeleton of this compound and its analogues relies heavily on carbon-carbon bond formation reactions. This section focuses on conjugate addition and annulation processes that are pivotal in these syntheses.

Conjugate Addition Reactions

Conjugate addition, or Michael addition, is a powerful tool for forming carbon-carbon bonds. In the context of synthesizing analogues of this compound, specific cuprate (B13416276) reagents have proven to be particularly effective.

A key reagent in this field is lithium cyano(4-chlorobut-1-en-2-yl)cuprate. This bifunctional cuprate reagent is structurally interesting and highly effective in conjugate addition reactions with cyclic enones. rsc.org The reaction of this cuprate with various enones leads to the formation of conjugate addition products in very good yields. rsc.org This methodology provides a direct route to introduce the 2-cyano-4-chlorobutyl moiety onto a ring system.

The table below summarizes the yields of conjugate addition products from the reaction of lithium cyano(4-chlorobut-1-en-2-yl)cuprate with different cyclic enones. rsc.org

| Enone | Conjugate Addition Product | Yield (%) |

| 2-Cyclohexen-1-one | 3-(2-Cyano-4-chlorobut-1-en-2-yl)cyclohexanone | 85 |

| 2-Cyclopenten-1-one | 3-(2-Cyano-4-chlorobut-1-en-2-yl)cyclopentanone | 90 |

| 2-Methyl-2-cyclopenten-1-one | 3-(2-Cyano-4-chlorobut-1-en-2-yl)-2-methylcyclopentanone | 88 |

Data compiled from research by Piers and Karunaratne. rsc.org

The products obtained from the conjugate addition of bifunctional cuprate reagents can undergo subsequent intramolecular reactions to form new ring systems. A notable example is the methylenecyclopentane (B75326) annulation process. rsc.orgrsc.org When the conjugate addition products are treated with a base, such as potassium hydride, they undergo an intramolecular cyclization to afford methylenecyclopentane annulation products. rsc.org This annulation strategy is an efficient method for constructing five-membered rings containing an exocyclic methylene (B1212753) group, a common structural motif in natural products. rsc.org

The following table illustrates the yields of methylenecyclopentane annulation products from the corresponding conjugate addition precursors. rsc.org

| Conjugate Addition Product | Annulation Product | Yield (%) |

| 3-(2-Cyano-4-chlorobut-1-en-2-yl)cyclohexanone | 7-Cyano-7-methylenebicyclo[4.3.0]nonan-2-one | 82 |

| 3-(2-Cyano-4-chlorobut-1-en-2-yl)cyclopentanone | 6-Cyano-6-methylenebicyclo[3.3.0]octan-2-one | 87 |

| 3-(2-Cyano-4-chlorobut-1-en-2-yl)-2-methylcyclopentanone | 1-Methyl-6-cyano-6-methylenebicyclo[3.3.0]octan-2-one | 85 |

Data compiled from research by Piers and Karunaratne. rsc.org

Allylation and Subsequent Transformations (e.g., Indium-promoted allylation)

The construction of the carbon backbone for compounds like this compound can be approached through allylation reactions. Indium-promoted allylation, also known as the Barbier-type reaction, is a notable method for forming carbon-carbon bonds under mild conditions. This technique can be used to create precursors that, through subsequent transformations, yield the desired unsaturated nitrile.

A relevant example involves the indium-promoted allylation of aldehydes with reagents such as 1,3-dichloroprop-1-ene. This reaction typically proceeds in the presence of indium powder and an additive like sodium iodide, affording chloro-substituted homoallylic alcohols (chlorohydrins). The resulting structure contains the necessary chloro-substituted butene framework. To arrive at this compound, this intermediate would require further synthetic steps, including the oxidation of the alcohol to a ketone and the introduction of the cyano group, potentially followed by isomerization to achieve the correct double bond placement.

Hydrocyanation Reactions of Alkynyl Halides

Hydrocyanation, the addition of hydrogen cyanide (HCN) across a carbon-carbon multiple bond, is a direct method for synthesizing nitriles. The transition-metal-catalyzed hydrocyanation of alkynes presents an appealing, atom-economical route to alkenyl nitriles. However, controlling the regioselectivity of this addition can be challenging. For the synthesis of halogenated analogues of this compound, the hydrocyanation of alkynyl halides is a particularly relevant strategy. This approach aims to introduce both the cyano group and a halogen onto the butene skeleton in a controlled manner.

To overcome challenges in regioselectivity, dual catalysis relay systems have been developed. A notable example is the formal 1,1-hydrocyanation of alkynyl halides using a dual nickel/base catalysis relay. This system enables the synthesis of (Z)-3-bromo/iodo acrylonitrile (B1666552) derivatives, which are analogues of the target compound.

In this transformation, an isocyanide, such as tert-butyl isocyanide, serves as a "HCN" precursor. The reaction proceeds through a proposed mechanism involving two consecutive catalytic cycles. First, a nickel-catalyzed cyanation of the alkynyl halide with the isocyanide generates an alkynyl nitrile intermediate. Simultaneously, a side product, tert-butyl halide, is formed. In the second cycle, a base-catalyzed hydrohalogenation occurs between the alkynyl nitrile and the in-situ generated tert-butyl halide. This sequence results in the formal addition of "H" and "CN" to the same carbon atom of the original alkyne, with a concurrent 1,2-migration of the halogen atom. The result is a highly regio- and stereoselective synthesis of (Z)-3-halo-substituted acrylonitrile derivatives in moderate yields.

This dual catalytic process demonstrates good functional group tolerance, accommodating ethers, esters, and formyl groups.

Table 1: Selected Examples of Dual Nickel/Base-Catalyzed Formal 1,1-Hydrocyanation of Alkynyl Halides (Note: This table is interactive and can be sorted by clicking on the headers.)

| Alkynyl Halide Substrate | Product | Yield (%) |

| 1-bromo-2-phenylethyne | (Z)-3-bromo-2-phenylacrylonitrile | 75 |

| 1-iodo-2-phenylethyne | (Z)-3-iodo-2-phenylacrylonitrile | 68 |

| 1-bromo-2-(p-tolyl)ethyne | (Z)-3-bromo-2-(p-tolyl)acrylonitrile | 78 |

| 1-bromo-2-(4-methoxyphenyl)ethyne | (Z)-3-bromo-2-(4-methoxyphenyl)acrylonitrile | 82 |

| 1-bromo-2-(thiophen-2-yl)ethyne | (Z)-3-bromo-2-(thiophen-2-yl)acrylonitrile | 65 |

| Methyl 4-(bromoethynyl)benzoate | Methyl 4-((Z)-2-bromo-1-cyanovinyl)benzoate | 55 |

Functional Group Interconversions and Eliminations

The synthesis of this compound can also be achieved through the modification of existing molecules via functional group interconversions and elimination reactions. These strategies are crucial for creating unsaturated systems from saturated precursors.

Dehydrohalogenation Pathways

Dehydrohalogenation is a fundamental elimination reaction in organic synthesis used to create alkenes from alkyl halides. This reaction typically involves treating the substrate with a base to remove a hydrogen atom and a halogen from adjacent carbons (a β-elimination). To synthesize this compound, a suitable precursor would be a dichlorinated cyanobutane, such as 2-cyano-2,4-dichlorobutane or 2-cyano-3,4-dichlorobutane.

The reaction proceeds via an E2 (elimination, bimolecular) mechanism when a strong, non-bulky base like sodium hydroxide (B78521) or sodium ethoxide is used. For a sterically hindered substrate, a bulky base such as potassium tert-butoxide may be employed to favor the formation of the less substituted (Hofmann) product, although for the target compound, the more substituted Zaitsev product is desired. The regioselectivity of the elimination would be key to forming the double bond at the C2 position.

Halogenation of Unsaturated Nitriles

Halogenation is the addition of halogens (e.g., Cl₂, Br₂) across a carbon-carbon double bond. youtube.compressbooks.pub This electrophilic addition reaction can be used to convert an unsaturated nitrile into a dihalogenated saturated nitrile, which can then serve as a precursor for dehydrohalogenation reactions. For instance, reacting a cyanobutene isomer with chlorine (Cl₂) would yield a dichlorocyanobutane.

The C=C double bond acts as a nucleophile, attacking the halogen molecule to form a cyclic halonium ion intermediate. pressbooks.pub A halide ion then attacks one of the carbons of this intermediate, leading to the opening of the ring and the formation of a vicinal dihalide with anti-stereochemistry. pressbooks.pub The presence of the electron-withdrawing cyano group on the molecule would decrease the nucleophilicity of the double bond, potentially requiring harsher reaction conditions compared to a simple alkene. This dihalogenated product could then be subjected to a controlled, single dehydrohalogenation to introduce the desired double bond, yielding a haloalkene product like this compound.

Reaction Mechanisms and Chemical Reactivity of 2 Cyano 4 Chlorobut 2 Ene Systems

Mechanistic Pathways of Addition Reactions

The electronic nature of 2-Cyano-4-chlorobut-2-ene makes it susceptible to various addition reactions, with the regioselectivity and stereoselectivity being key aspects of these transformations.

Conjugate Additions and Enolate Chemistry

The presence of the electron-withdrawing cyano group polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic and susceptible to attack by nucleophiles in a conjugate or Michael addition. This reaction proceeds through the formation of a resonance-stabilized enolate intermediate.

The general mechanism for the conjugate addition of a nucleophile (Nu⁻) to this compound is as follows:

Nucleophilic Attack: The nucleophile adds to the β-carbon of the double bond.

Enolate Formation: The π-electrons of the double bond shift to the α-carbon, and subsequently to the nitrogen atom of the nitrile group, forming a stable enolate intermediate.

Protonation: The enolate is then protonated, typically by a protic solvent or during aqueous workup, to yield the final saturated product.

The stability of the resulting enolate is a significant driving force for this reaction. The negative charge is delocalized over the α-carbon and the nitrogen atom of the nitrile group, making it a soft nucleophile.

| Nucleophile (Nu⁻) | Product of Conjugate Addition |

| R₂CuLi (Gilman reagents) | 3-substituted-4-chloro-2-cyanobutane |

| RO⁻ (Alkoxides) | 3-alkoxy-4-chloro-2-cyanobutane |

| RNH₂ (Amines) | 3-amino-4-chloro-2-cyanobutane |

| ⁻CH(CO₂Et)₂ (Malonate ester enolate) | Diethyl 2-(1-chloro-3-cyanopropan-2-yl)malonate |

Stereochemical Outcomes in Butene Systems

The stereochemistry of addition reactions to butene systems, including this compound, is influenced by the geometry of the starting alkene (E/Z isomers) and the nature of the attacking nucleophile and reaction conditions.

For conjugate additions, the initial attack of the nucleophile on the planar sp²-hybridized β-carbon can occur from either face. The subsequent protonation of the enolate intermediate can also occur from either face of the planar enolate. This can lead to the formation of diastereomers if a new stereocenter is created at the β-carbon and the α-carbon also becomes a stereocenter upon protonation. The stereochemical outcome is often dependent on steric hindrance and the potential for chelation control with certain reagents.

Cyclization and Rearrangement Mechanisms

The presence of a leaving group (chloride) at the allylic position opens up pathways for various cyclization and rearrangement reactions, often following an initial addition or modification of the molecule.

Intramolecular Alkylation Processes

Following a conjugate addition, the resulting enolate can undergo an intramolecular SN2 reaction, where the nucleophilic α-carbon displaces the chloride ion to form a cyclopropane (B1198618) ring. This process is a type of intramolecular alkylation.

This tandem conjugate addition-intramolecular alkylation sequence is a powerful method for the synthesis of highly functionalized cyclopropane derivatives. The stereochemistry of the starting butene and the reaction conditions will dictate the stereochemistry of the final cyclopropane product.

| Nucleophile | Intermediate Enolate | Cyclopropane Product |

| Diethyl malonate | Enolate of diethyl 2-(1-chloro-3-cyanopropan-2-yl)malonate | Diethyl 2-cyano-2-(cyanomethyl)cyclopropane-1,1-dicarboxylate |

| Methyl acetoacetate | Enolate of methyl 2-(1-chloro-3-cyanopropan-2-yl)-3-oxobutanoate | Methyl 1-acetyl-2-cyanocyclopropane-1-carboxylate |

Photochemical Cycloaddition Reactions (e.g., [2+2] Cycloadditions)

Unsaturated nitriles, being electron-deficient alkenes, can participate in photochemical [2+2] cycloaddition reactions with other alkenes. Upon irradiation with UV light, this compound can be excited to its triplet state, which then reacts with a ground-state alkene in a stepwise manner via a 1,4-diradical intermediate to form a cyclobutane (B1203170) ring.

The regioselectivity of the cycloaddition is determined by the stability of the diradical intermediates. The stereochemistry of the starting alkenes is often retained in the product, although some loss of stereoinformation can occur depending on the lifetime of the diradical intermediate.

Vilsmeier-Haack Reaction Pathways Involving Unsaturated Nitriles

While the classical Vilsmeier-Haack reaction involves the formylation of electron-rich aromatic compounds, the Vilsmeier reagent (a chloroiminium salt) is also known to react with activated alkenes. As an electron-deficient alkene, the reactivity of this compound towards the Vilsmeier reagent is expected to be low. However, transformation of the nitrile group or reaction at the double bond could potentially be achieved under forcing conditions or with more reactive analogs.

A plausible, though less common, pathway could involve the attack of the Vilsmeier reagent on the double bond of this compound, leading to a new iminium salt intermediate. Subsequent hydrolysis would then yield a formylated product. The presence of the electron-withdrawing cyano group would likely deactivate the double bond towards this electrophilic attack, making this a challenging transformation.

Diels-Alder Cycloadditions

The Diels-Alder reaction is a powerful tool in organic synthesis for the formation of six-membered rings through a [4+2] cycloaddition between a conjugated diene and a dienophile. organic-chemistry.orgwikipedia.org In this context, the carbon-carbon double bond in this compound, activated by the electron-withdrawing cyano group, allows it to function as a dienophile. The reaction's driving force is the conversion of two π-bonds into two more stable σ-bonds. organic-chemistry.org

The reactivity in a Diels-Alder reaction is governed by the electronic properties of the reactants. Typically, the reaction is facilitated by electron-withdrawing groups on the dienophile and electron-donating groups on the diene. organic-chemistry.org The cyano group (-CN) is an effective electron-withdrawing substituent, which lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile, facilitating the orbital overlap with the Highest Occupied Molecular Orbital (HOMO) of the diene. organic-chemistry.org

While the nitrile functional group itself can participate as a dienophile in what is known as a cyano Diels-Alder reaction, this is generally rare for unactivated nitriles. nih.govmit.edu However, in the case of this compound, the alkene moiety is the primary site of cycloaddition. The reaction with a conjugated diene, such as 1,3-butadiene (B125203), would yield a substituted cyclohexene (B86901) derivative, incorporating the cyano and chloromethyl groups into the new ring structure. The stereochemical and regiochemical outcomes of such reactions are highly dependent on the specific diene and reaction conditions employed.

| Reactant Type | Role in Diels-Alder Reaction | Key Structural Feature | Electronic Effect |

|---|---|---|---|

| This compound | Dienophile | C=C double bond activated by -CN group | Electron-withdrawing -CN group lowers LUMO energy |

| Conjugated Diene | Diene | Can exist in s-cis conformation | Electron-donating groups increase HOMO energy, enhancing reactivity |

Prins Cyclization Strategies

The Prins reaction involves the acid-catalyzed addition of an aldehyde or ketone to an alkene, which can lead to the formation of various products, including 1,3-diols, allylic alcohols, or heterocyclic compounds like tetrahydropyrans. organic-chemistry.org A key step in this reaction is the formation of an oxocarbenium ion intermediate, which is then attacked by the alkene.

For a molecule like this compound, its participation in a Prins-type cyclization would likely involve a variation of the standard mechanism. Strategies could be envisioned where the alkene part of the molecule acts as the nucleophile to attack a protonated carbonyl compound. The subsequent carbocation intermediate would be stabilized by the adjacent cyano group and could be trapped by a nucleophile.

Alternatively, in intramolecular versions, if the molecule were tethered to a carbonyl group, a Prins cyclization could be a powerful method for constructing complex ring systems. For instance, silyl (B83357) enol ether Prins cyclizations are known to produce substituted tetrahydropyran-4-ones with high diastereoselectivity. nih.gov While direct examples involving this compound are not prevalent, the reactivity principles suggest its potential as a building block in such cyclization strategies for synthesizing highly functionalized heterocyclic frameworks. nih.gov

Elimination (E2) and Nucleophilic Substitution (SN2) Reaction Dynamics

As an allylic halide, this compound is susceptible to both nucleophilic substitution (SN2) and elimination (E2) reactions, often in competition. khanacademy.orgkhanacademy.org The outcome of the reaction is heavily influenced by the nature of the nucleophile/base, the solvent, and steric hindrance. youtube.comleah4sci.com

SN2 Reaction: A strong, non-bulky nucleophile will favor a bimolecular nucleophilic substitution. The nucleophile attacks the carbon atom bearing the chlorine, displacing it in a single, concerted step. The allylic nature of the substrate can accelerate SN2 reactions due to the stabilization of the transition state through p-orbital overlap with the adjacent double bond.

E2 Reaction: A strong, sterically hindered base will favor a bimolecular elimination reaction. The base abstracts a proton from a carbon atom adjacent (beta) to the leaving group, leading to the formation of a new double bond in a concerted process. leah4sci.com

| Reaction | Favored by | Mechanism | Product Type |

|---|---|---|---|

| SN2 (Nucleophilic Substitution) | Strong, non-bulky nucleophiles; Aprotic solvents | Bimolecular, concerted, backside attack | Substituted alkene |

| E2 (Elimination) | Strong, bulky bases | Bimolecular, concerted, anti-periplanar geometry | Conjugated diene |

Catalysis in Reactions Involving this compound and Related Structures

Catalysis provides efficient and selective pathways for the transformation of this compound, enabling reactions that might otherwise be difficult or unselective.

Transition Metal Catalysis (e.g., Nickel, Copper)

Transition metals like nickel and copper are widely used to catalyze allylic functionalization reactions. rsc.orgrsc.org These metals can activate the allylic system towards nucleophilic attack, often proceeding through a π-allyl metal intermediate.

Nickel Catalysis: Nickel catalysts are effective in a variety of transformations, including cross-coupling and cycloaddition reactions. nih.govresearchgate.net For a substrate like this compound, a Ni(0) catalyst could facilitate allylic substitution reactions with a wide range of nucleophiles. Nickel-catalyzed cyanation of allylic alcohols is a known method to produce α,β-unsaturated nitriles. researchgate.net

Copper Catalysis: Copper catalysts are also prominent in allylic substitution and addition reactions. nih.govbeilstein-journals.org They are often favored due to their lower cost and toxicity. Copper-catalyzed reactions can proceed through various mechanisms, including radical pathways. nih.gov For instance, copper-catalyzed cyanoboration of allenes is a known transformation that yields cyanoborylated products with high selectivity. researchgate.net

Biocatalytic Cascades (e.g., Ene-reductases, Alcohol Dehydrogenases)

Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical synthesis. mdpi.com Enzymes can operate under mild conditions and exhibit remarkable chemo-, regio-, and stereoselectivity.

Ene-reductases (EReds): These enzymes, belonging to the Old Yellow Enzyme (OYE) family, catalyze the asymmetric reduction of activated carbon-carbon double bonds, such as those found in α,β-unsaturated nitriles. nih.gov this compound is a suitable substrate for ene-reductases, which would reduce the double bond to yield 2-cyano-4-chlorobutane. rsc.org This reduction can generate up to two new stereocenters with high enantiomeric excess. researchgate.net The regeneration of the required nicotinamide (B372718) cofactor (NAD(P)H) is a crucial aspect of these reactions. rsc.org

Alcohol Dehydrogenases (ADHs): ADHs catalyze the reversible oxidation of alcohols to aldehydes or ketones. researchgate.netfrontiersin.org In a biocatalytic cascade, an ene-reductase could first reduce the double bond of this compound. If the resulting product were then converted to a ketone, an ADH could be used for its asymmetric reduction to a chiral alcohol. mdpi.com Such multi-enzyme cascades are powerful strategies for the efficient synthesis of complex chiral molecules from simple precursors. researchgate.netnih.gov

| Enzyme Class | Function | Substrate Moiety | Potential Transformation of this compound |

|---|---|---|---|

| Ene-reductase (ERed) | Asymmetric reduction of C=C double bonds | α,β-unsaturated nitrile | Reduction to 2-cyano-4-chlorobutane |

| Alcohol Dehydrogenase (ADH) | Reversible oxidation/reduction of alcohols/ketones | Carbonyl group | Asymmetric reduction of a ketone intermediate in a cascade |

Shuttle Catalysis for Functional Group Transfer

Shuttle catalysis is an emerging concept that facilitates the reversible transfer of functional groups or small molecules between two substrates in an isodesmic process. acs.org This strategy avoids the use of stoichiometric and often hazardous reagents by employing a catalyst to mediate the transfer.

This approach could be applied to reactions involving this compound. For example, a shuttle catalysis system could be designed for the transfer of the cyano group (hydrocyanation) from a donor molecule to an acceptor, with the catalyst facilitating the reversible exchange. acs.orgpkusz.edu.cn This methodology offers a safer and more flexible alternative to traditional methods that use toxic cyanating agents. The development of shuttle catalysis for the transfer of various functional groups opens new avenues for synthetic chemistry, enabling novel and more sustainable chemical transformations. chemrxiv.org

Advanced Spectroscopic Characterization and Computational Chemical Analysis

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

The electronic absorption spectrum of an organic molecule is determined by the transitions of electrons from lower to higher energy molecular orbitals upon absorption of ultraviolet or visible light. shu.ac.uk For 4-chlorobut-2-enenitrile (B14699228), the presence of a conjugated system and heteroatoms with non-bonding electrons gives rise to characteristic electronic transitions. The primary chromophore in this molecule is the α,β-unsaturated nitrile group (C=C-C≡N), which contains both π electrons and non-bonding (n) electrons on the nitrogen atom. Additionally, the chlorine atom possesses lone pairs of electrons.

The absorption of UV radiation by 4-chlorobut-2-enenitrile is expected to be dominated by two main types of transitions: π → π* and n → π*. pharmatutor.org

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. pharmatutor.org The conjugated system of the double bond and the cyano group in 4-chlorobut-2-enenitrile creates extended π orbitals. This conjugation decreases the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), shifting the absorption maximum (λmax) to longer wavelengths compared to isolated chromophores. libretexts.org These transitions are typically characterized by high molar absorptivity (ε). shu.ac.uk

n → π Transitions:* These transitions occur when a non-bonding electron from a heteroatom (like the nitrogen of the cyano group or the chlorine atom) is promoted to a π* antibonding orbital. pharmatutor.org Transitions of this nature require less energy than π → π* transitions and thus appear at longer wavelengths. However, they are often "forbidden" by symmetry rules, resulting in significantly lower intensity (low molar absorptivity). pharmatutor.org

The electron-withdrawing nature of the cyano group can further influence the electronic spectrum, potentially causing a red shift (a shift to longer wavelengths) in the absorption bands. researchgate.net A comprehensive analysis of its UV-Vis spectrum would provide valuable insight into the electronic structure of the molecule.

| Expected Electronic Transition | Chromophore / Orbitals Involved | Expected Wavelength Region | Relative Intensity (ε) |

|---|---|---|---|

| π → π | C=C-C≡N conjugated system (HOMO-LUMO) | Shorter Wavelength UV | High (1,000 - 10,000 L mol⁻¹ cm⁻¹) |

| n → π | N lone pair → π* (C≡N) | Longer Wavelength UV | Low (10 - 100 L mol⁻¹ cm⁻¹) |

| n → σ | Cl lone pair → σ (C-Cl) | Far UV (<200 nm) | Low to Medium |

Computational Chemistry and Theoretical Modeling

Computational chemistry provides powerful tools for elucidating the properties of molecules like 4-chlorobut-2-enenitrile at an atomic level, complementing and predicting experimental data.

Density Functional Theory (DFT) Calculations for Structural Optimization and Vibrational Frequencies

Density Functional Theory (DFT) is a robust quantum mechanical method used to determine the electronic structure and properties of molecules. rsc.org For 4-chlorobut-2-enenitrile, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311+G(d,p), would be employed to perform a full geometry optimization. This process identifies the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation.

Once the optimized structure is obtained, the same level of theory can be used to calculate the molecule's vibrational frequencies. This theoretical infrared (IR) spectrum can be used to assign vibrational modes to specific functional groups within the molecule. For instance, characteristic stretching frequencies for the nitrile (C≡N), alkene (C=C), and carbon-chlorine (C-Cl) bonds can be predicted and compared with experimental IR data to confirm the molecular structure.

| Vibrational Mode | Functional Group | Typical Experimental Wavenumber (cm⁻¹) | Hypothetical DFT-Calculated Wavenumber (cm⁻¹) |

|---|---|---|---|

| C≡N Stretch | Nitrile | 2210 - 2260 | ~2245 |

| C=C Stretch | Alkene | 1620 - 1680 | ~1650 |

| C-H Stretch (vinyl) | Alkene | 3010 - 3095 | ~3050 |

| C-Cl Stretch | Alkyl Halide | 600 - 800 | ~720 |

Time-Dependent DFT (TD-DFT) for Electronic Spectra

To theoretically predict the UV-Vis spectrum, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. mdpi.com TD-DFT calculates the electronic excitation energies from the ground state to various excited states, which correspond to the absorption bands observed experimentally. researchgate.net This method can predict the λmax values, oscillator strengths (which relate to the intensity of the absorption), and the specific molecular orbitals involved in each transition. mdpi.com For 4-chlorobut-2-enenitrile, TD-DFT calculations would allow for a precise assignment of the π → π* and n → π* transitions, confirming the qualitative analysis from section 4.3 and providing a deeper understanding of the molecule's electronic behavior.

| Transition | Calculated Energy (eV) | Calculated Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|---|

| S₀ → S₁ | 4.5 | 275 | 0.005 | n(N) → π |

| S₀ → S₂ | 5.8 | 214 | 0.450 | π(HOMO) → π(LUMO) |

Gauge-Including Atomic Orbital (GIAO) Method for NMR Chemical Shifts

The Gauge-Including Atomic Orbital (GIAO) method is a highly accurate computational approach for predicting the Nuclear Magnetic Resonance (NMR) chemical shifts of a molecule. gaussian.com This technique, often used in conjunction with DFT, calculates the magnetic shielding tensors for each nucleus. nih.gov By calculating the shielding for a reference compound like tetramethylsilane (B1202638) (TMS) at the same level of theory, precise ¹H and ¹³C NMR chemical shifts can be predicted for 4-chlorobut-2-enenitrile. These theoretical values are invaluable for assigning peaks in an experimental spectrum, confirming the structure, and elucidating subtle stereochemical details. nih.govyoutube.com

| Atom | Hypothetical Experimental δ (ppm) | GIAO-Calculated δ (ppm) |

|---|---|---|

| H (on C2) | 6.20 | 6.15 |

| H (on C3) | 5.90 | 5.88 |

| H₂ (on C4) | 4.15 | 4.12 |

| C1 (CN) | 117.0 | 117.5 |

| C2 | 110.0 | 110.3 |

| C3 | 145.0 | 144.8 |

| C4 | 45.0 | 45.2 |

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the chemical structure of a molecule with its physical, chemical, or biological properties. For 4-chlorobut-2-enenitrile, a QSPR study would begin by calculating a set of molecular descriptors. These descriptors can be derived from its 2D structure (topological indices) or its 3D optimized geometry (e.g., molecular volume, surface area). Quantum-chemical descriptors obtained from DFT calculations, such as dipole moment, polarizability, and orbital energies, are particularly powerful.

By compiling a dataset of related chlorinated or unsaturated nitrile compounds with known properties (e.g., boiling point, toxicity, reactivity), a statistical model can be trained. This model could then be used to predict the properties of 4-chlorobut-2-enenitrile based solely on its calculated descriptors, enabling rapid property screening without the need for extensive experimentation.

Molecular Orbital Theory and Reactivity Indices (e.g., ELUMO, λmax)

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals that span the entire molecule. youtube.com The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular importance as they govern the molecule's reactivity and spectroscopic properties. libretexts.org

For 4-chlorobut-2-enenitrile, the HOMO would be associated with the π-system of the conjugated C=C-C≡N moiety, while the LUMO would be the corresponding π* antibonding orbital. The energies of these orbitals and the gap between them are key reactivity indices calculated via DFT.

ELUMO: The energy of the LUMO indicates the molecule's ability to accept an electron. A low ELUMO value suggests that the molecule is a good electrophile, susceptible to attack by nucleophiles.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO relates to the molecule's kinetic stability and the energy required for the lowest-energy electronic transition. libretexts.org A smaller gap implies greater reactivity and corresponds to a longer wavelength of maximum absorption (λmax) in the UV-Vis spectrum.

These reactivity indices provide a quantitative framework for understanding and predicting the chemical behavior of 4-chlorobut-2-enenitrile.

| Reactivity Index | Typical Calculated Value (a.u.) | Chemical Significance |

|---|---|---|

| EHOMO | -0.28 | Ionization potential; susceptibility to electrophilic attack |

| ELUMO | -0.05 | Electron affinity; susceptibility to nucleophilic attack |

| HOMO-LUMO Gap (ΔE) | 0.23 | Kinetic stability; relates to λmax |

| Dipole Moment | ~3.5 D | Molecular polarity and intermolecular interactions |

Applications in Complex Organic Synthesis

Intermediate in Natural Product Total Synthesis (e.g., Kelsoene)

Table 1: Key Step in the Total Synthesis of (±)-Kelsoene

| Step | Reactants | Reagent | Product | Significance |

|---|

Precursor for High-Value Organic Intermediates (e.g., Chlorohydrins, Heterocycles)

The chlorobutene framework is a valuable precursor for synthesizing high-value organic intermediates, including optically active chlorohydrins and various heterocyclic systems.

Chlorohydrins : A bienzymatic cascade has been developed to produce enantiopure chlorohydrins starting from 1-aryl-2-chlorobut-2-en-1-ones. This process involves an ene-reductase (ERED) to reduce the carbon-carbon double bond, followed by an alcohol dehydrogenase (ADH) to reduce the carbonyl group, yielding the desired optically active chlorohydrins under mild conditions.

Heterocycles : Chlorobutene derivatives are effective starting materials for heterocycles. For instance, 1,4-Dichlorobut-2-ene is a known precursor to various heterocyclic compounds. The reactivity of the chloro group in compounds like 4-chloro-2-methylbut-2-enenitrile (B2439641) allows for nucleophilic substitution by amines, a common and fundamental reaction for constructing nitrogen-containing heterocycles. This reaction involves the displacement of the chloride ion by the amine nucleophile, leading to the formation of a new carbon-nitrogen bond, which can be a key step in the cyclization process to form rings.

Building Blocks for Polycyclic and Annulated Systems

The ability of chlorobutene derivatives to participate in annulation reactions makes them powerful building blocks for polycyclic systems. Annulation refers to the formation of a new ring onto an existing one. In the synthesis of (±)-Kelsoene, the use of lithium cyano(4-chlorobut-1-en-2-yl)cuprate for the annulation of cyclopent-2-en-1-one is a prime example. This specific reaction constructs the bicyclo[3.3.0]octane core, which is then further elaborated through steps including a highly stereoselective [2+2]-photocycloaddition to build the final tricyclic structure of Kelsoene.

Green Chemistry Approaches in the Synthesis and Transformation of 2 Cyano 4 Chlorobut 2 Ene

Catalyst Development for Sustainable Transformations

Eco-Friendly Catalysts

The pursuit of sustainable chemical manufacturing has led to the investigation of various eco-friendly catalytic systems. These catalysts are designed to minimize environmental impact by being non-toxic, renewable, and capable of operating under green conditions, such as in aqueous media or solvent-free systems. While traditional chemical synthesis might rely on heavy metals or harsh reagents, green catalytic approaches for transformations involving chlorinated butene derivatives are moving towards more sustainable alternatives.

Although direct research on eco-friendly catalysts for 2-Cyano-4-chlorobut-2-ene is not extensively documented in publicly available literature, the principles of green catalysis can be applied. For instance, the use of solid acid catalysts, zeolites, or supported metal nanoparticles could offer recyclable and less hazardous alternatives to homogeneous catalysts. The goal is to achieve high conversion and selectivity while minimizing waste and avoiding the use of toxic and expensive metal reagents. acs.org

Biocatalysis (e.g., Bienzymatic Cascade)

Biocatalysis has emerged as a powerful tool in green chemistry, utilizing enzymes or whole microorganisms to perform chemical transformations with high chemo-, regio-, and stereoselectivity. nih.gov Enzymes operate under mild conditions of temperature and pressure, typically in aqueous environments, which significantly reduces the energy consumption and the need for volatile organic solvents associated with traditional chemical processes. acs.org

A notable advancement in biocatalysis is the development of multienzyme cascade reactions, where several enzymatic steps are combined in a single pot. acs.org This approach is highly efficient as it avoids the isolation of intermediates, which can be unstable or toxic, and reduces downstream processing. researchgate.net

A relevant example of a green biocatalytic approach for a structurally related class of compounds is the synthesis of optically active chlorohydrins from 1-aryl-2-chlorobut-2-en-1-ones using a bienzymatic reductive cascade. nih.govacs.org This process utilizes two distinct enzymes, an ene-reductase (ERED) and an alcohol dehydrogenase (ADH), in a cooperative catalytic system. nih.govacs.org The ERED catalyzes the reduction of the carbon-carbon double bond, and the ADH subsequently reduces the carbonyl group. acs.org

This bienzymatic system has been shown to achieve excellent conversions (up to >99%) and high selectivities (up to >99:1 diastereomeric ratio and >99% enantiomeric excess) under mild reaction conditions. nih.govacs.org The use of enzymes in this cascade offers a sustainable alternative to traditional synthetic methods that often rely on transition metal-catalyzed hydrogenation or the use of stoichiometric amounts of metal hydrides, which can be expensive and environmentally problematic. acs.org

The development of such bienzymatic cascades for the synthesis and transformation of compounds like this compound holds significant promise for the future of sustainable chemical production. By harnessing the catalytic power of enzymes, it is possible to devise synthetic routes that are not only more efficient but also align with the principles of green chemistry. colab.ws

Future Research Directions and Emerging Trends

Novel Synthetic Routes and Atom-Economical Transformations

The development of new synthetic pathways for 2-Cyano-4-chlorobut-2-ene is increasingly guided by the principles of green and atom-economical chemistry. Traditional methods for nitrile synthesis often involve harsh conditions or the use of highly toxic cyanide reagents. azolifesciences.com Modern approaches aim to mitigate these drawbacks by exploring cyanide-free routes and one-pot procedures that maximize the incorporation of starting materials into the final product, generating minimal waste. organic-chemistry.org

One promising avenue is the use of biocatalytic processes, which employ enzymes to carry out chemical transformations at room temperature. azolifesciences.com For instance, a cascade reaction using carboxylate reductase and aldoxime dehydratase can convert carboxylic acids into nitriles without cyanide, using less energy and producing less hazardous waste. azolifesciences.com Another approach involves the dehydrogenative oxidation of primary amines, which produces hydrogen as the sole byproduct. organic-chemistry.org These methodologies, while not yet specifically applied to this compound, represent a significant shift towards more sustainable chemical manufacturing.

Future research could focus on adapting these principles, for example, through the catalytic functionalization of C-H bonds or the development of multicomponent reactions that construct the molecule in a single, efficient step.

Table 1: Comparison of Synthetic Approaches for Nitriles

| Feature | Traditional Methods (e.g., SN2 with Cyanide) | Emerging Atom-Economical Methods |

|---|---|---|

| Cyanide Source | Often requires toxic metal cyanides or HCN. chemistrysteps.com | Cyanide-free routes; use of ammonium (B1175870) salts or other nitrogen sources. azolifesciences.comorganic-chemistry.org |

| Byproducts | Salt wastes, potentially toxic byproducts. | Water or hydrogen as the primary byproduct. organic-chemistry.org |

| Reaction Conditions | Can require harsh temperatures and pressures. | Often proceeds at or near ambient temperature. azolifesciences.com |

| Atom Economy | Moderate to low. | High. |

| Catalyst | May not be catalytic. | Often employs transition-metal or enzyme catalysts. azolifesciences.comorganic-chemistry.org |

Advanced Spectroscopic Techniques for In-Situ Analysis

Understanding the intricate details of a chemical reaction as it happens is crucial for optimization and control. Advanced spectroscopic techniques are becoming indispensable tools for the in-situ (in the reaction mixture) analysis of synthetic pathways leading to compounds like this compound. Techniques such as high-pressure Attenuated Total Reflectance-Infrared (ATR-IR), Raman, and UV-vis spectroscopy allow for real-time monitoring of reactant consumption, product formation, and the appearance of transient intermediates. researchgate.net

For the synthesis of a halogenated alkene such as this compound, infrared spectroscopy is particularly useful for identifying the characteristic intense stretching vibrations of carbon-halogen (C-X) bonds, which occur at low wavenumbers. spectroscopyonline.com By tracking the concentration profiles of key species throughout the reaction, detailed kinetic models can be developed. researchgate.net This data is invaluable for elucidating reaction mechanisms, identifying rate-determining steps, and optimizing conditions to maximize yield and minimize impurities. The application of these Process Analytical Technologies (PAT) can transform a laboratory-scale synthesis into a robust and well-understood industrial process.

Integration of Machine Learning and AI in Predictive Chemistry

The intersection of artificial intelligence (AI) and chemistry is revolutionizing how synthetic routes are designed and how chemical reactivity is predicted. nih.gov Machine learning (ML) models, trained on vast databases of known chemical reactions, can now propose novel and efficient synthetic pathways for target molecules like this compound. acs.orgrsc.org These AI tools can analyze complex molecular structures and predict viable retrosynthetic disconnections, potentially uncovering routes that a human chemist might overlook. nih.govacs.org

Beyond route planning, ML is being used to predict reaction outcomes and energy barriers, which is a computationally expensive task using traditional quantum chemical calculations. dtu.dk By combining ML with reaction network approaches, models can predict not just the final products but also the entire reaction pathway, including intermediates. rsc.orgresearchgate.net This predictive power accelerates the discovery process, allowing researchers to prioritize promising synthetic strategies and catalytic systems for experimental validation. As these models become more sophisticated, they will serve as powerful partners in the design of efficient and novel syntheses for specialized chemicals. youtube.com

Exploration of New Catalytic Systems for Efficiency and Selectivity

For a functionalized butene like this compound, achieving high selectivity for the desired isomer (Z/E configuration) and preventing side reactions is critical. Zeolite-based catalysts, such as H-ferrierite, have shown high selectivity in the skeletal isomerization of n-butenes to isobutene, demonstrating the potential of shape-selective catalysts. dntb.gov.ua Future work will likely focus on designing catalysts—potentially combining Lewis acidic sites with Brønsted acidic sites—that can precisely control the geometry and functionalization of the butene backbone, leading to more direct and waste-free production methods. ornl.gov

Table 2: Emerging Catalytic Systems for Butene Functionalization

| Catalyst Type | Description | Potential Advantage for this compound Synthesis |

|---|---|---|

| Single-Atom Alloy (SAA) | Isolated reactive metal atoms on a less reactive host metal surface. ornl.gov | High selectivity by limiting unwanted side reactions like over-hydrogenation. |

| Multifunctional Zeolites | Porous aluminosilicates with tunable acidic and structural properties. ornl.govdntb.gov.ua | Control over skeletal isomerization and product shape selectivity. |

| Photoredox Catalysts | Use light to initiate catalytic cycles for bond formation. organic-chemistry.org | Mild reaction conditions and novel reactivity for C-CN bond formation. |

| Homogeneous Transition-Metal Complexes | Soluble catalysts offering high activity and selectivity. researchgate.net | Fine-tuning of ligand environment to control stereoselectivity (Z/E isomerism). |

Q & A

Basic: What are the standard synthetic routes for 2-cyano-4-chlorobut-2-ene, and how do reaction conditions influence yield and purity?

Methodological Answer:

The synthesis typically involves halogenation of butenenitrile derivatives or cyanation of chlorinated precursors. For example, chlorination of 2-cyanobut-2-ene using Cl₂ gas under controlled temperatures (0–5°C) can yield the target compound. Key factors include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may increase side-product formation.

- Catalyst optimization : Lewis acids like FeCl₃ improve regioselectivity .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) is critical for isolating high-purity products. Yield optimization requires monitoring via GC-MS to track intermediates .

Advanced: How can kinetic and thermodynamic studies resolve contradictions in reported reaction mechanisms for this compound formation?

Methodological Answer:

Conflicting mechanisms (e.g., radical vs. electrophilic pathways) can be resolved via:

- Isotopic labeling : Using deuterated reagents to track hydrogen migration in intermediates.

- Computational modeling : Density Functional Theory (DFT) simulations compare activation energies of proposed pathways .

- Variable-temperature NMR : Identifies transient intermediates (e.g., carbocation rearrangements) under slow-exchange conditions .

Reported discrepancies often stem from solvent polarity effects or impurities in starting materials, necessitating rigorous pre-reaction analysis .

Basic: What analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

- NMR spectroscopy : ¹H/¹³C NMR (CDCl₃) resolves structural isomers; cyano groups show δ ~110–120 ppm in ¹³C spectra.

- FT-IR : Confirms C≡N (2240–2260 cm⁻¹) and C-Cl (550–850 cm⁻¹) bonds .

- Mass spectrometry : High-resolution MS (ESI-TOF) validates molecular weight (C₅H₅ClN: 114.55 g/mol) and fragmentation patterns. Cross-reference with NIST databases ensures accuracy .

Advanced: How does the electron-withdrawing cyano group influence the stability of this compound under varying pH and temperature conditions?

Methodological Answer:

The cyano group increases electrophilicity, making the compound prone to hydrolysis in aqueous environments. Stability studies should include:

- Accelerated aging tests : Monitor degradation at 40–60°C using HPLC to quantify hydrolysis products (e.g., carboxylic acids).

- pH-dependent kinetics : Buffered solutions (pH 3–10) reveal base-catalyzed degradation pathways. Computational models (e.g., QSAR) predict stability in non-aqueous matrices .

Contradictions in literature data may arise from unaccounted trace moisture in solvents .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Ventilation : Use fume hoods to mitigate inhalation risks from volatile chlorinated intermediates.

- Personal protective equipment (PPE) : Nitrile gloves and goggles are mandatory; avoid latex due to solvent incompatibility.

- Spill management : Neutralize with sodium bicarbonate and adsorb using vermiculite. Toxicity data should be cross-verified with SDS from authoritative sources (e.g., NIST) .

Advanced: How can researchers address discrepancies in reported spectroscopic data for this compound across different studies?

Methodological Answer:

- Standardized calibration : Use certified reference materials (CRMs) to calibrate instruments, minimizing inter-lab variability.

- Meta-analysis : Compare data from peer-reviewed journals and databases (e.g., NIST WebBook) to identify systematic errors .

- Collaborative verification : Reproduce experiments in independent labs using identical conditions (solvent, concentration, temperature). Discrepancies often arise from impurities or improper baseline correction in spectra .

Advanced: What strategies optimize regioselectivity in derivatization reactions involving this compound?

Methodological Answer:

- Directed metalation : Use Grignard reagents or palladium catalysts to direct substitutions to the α-position.

- Steric vs. electronic effects : Electron-deficient aryl halides favor β-substitution. Kinetic studies (stopped-flow UV-Vis) track intermediate lifetimes .

- Solvent effects : Low-polarity solvents (e.g., toluene) favor thermodynamic control, while DMF enhances kinetic pathways .

Basic: How can researchers validate the purity of this compound batches before experimental use?

Methodological Answer:

- Multi-technique approach : Combine GC-MS (volatile impurities), HPLC (non-volatile contaminants), and elemental analysis (C/H/N/Cl ratios).

- Melting point consistency : Compare observed mp with literature values (±2°C tolerance).

- NMR impurity profiling : Integrate minor peaks to quantify residual solvents or isomers .

Advanced: What role does this compound play in surface chemistry interactions, and how can these be quantified?

Methodological Answer:

- Adsorption studies : Use quartz crystal microbalance (QCM) to measure adsorption kinetics on silica or polymer surfaces .

- Microspectroscopic imaging : Raman or AFM maps spatial distribution on substrates.

- Computational docking : Simulate binding affinities with surface functional groups (e.g., hydroxyl or amine-terminated surfaces) .

Advanced: How can computational modeling bridge gaps between experimental and theoretical data for this compound reactivity?

Methodological Answer:

- DFT/Molecular Dynamics : Simulate transition states for nucleophilic attacks or cycloadditions. Validate with experimental kinetic data.

- Solvent modeling : COSMO-RS predicts solvation effects on reaction pathways.

- Machine learning : Train models on existing datasets to predict novel derivatives or optimize conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.